3-(3-Hydroxyphenyl)-2-propenoic acid
Overview
Description
3-(3-Hydroxyphenyl)-2-propenoic acid is a dihydroxy monocarboxylic acid that is 3-hydroxypropanoic acid substituted by a 3-hydroxyphenyl group at position 3 . It is a member of phenols and a dihydroxy monocarboxylic acid . It is functionally related to a 3-hydroxypropionic acid . It is a natural product found in Homo sapiens .
Synthesis Analysis
An improved method to synthesize this compound is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .Molecular Structure Analysis
The molecular formula of this compound is C9H10O4 . The IUPAC name is 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 182.17 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Renewable Building Block in Material Science : Trejo-Machin et al. (2017) investigated the use of phloretic acid (a form of 3-(3-Hydroxyphenyl)-2-propenoic acid) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for a multitude of applications in materials science due to the large number of –OH bearing compounds involved (Trejo-Machin et al., 2017).
Electrochemical Detection of Aliphatic Amines : Smith and Ghani (1990) explored the use of Bolton-Hunter reagent, a derivative of this compound, for the electrochemical detection of aliphatic amines. This application is significant in chromatographic analysis (Smith & Ghani, 1990).
Cancer Chemoprevention Agent : Curini et al. (2006) reviewed the pharmacological properties of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, highlighting its potential as a chemopreventive drug for various types of cancer. This compound showed promising effects in colon and tongue cancers chemoprevention (Curini et al., 2006).
Crystal Structure and Thermal Studies : Kula et al. (2007) studied the crystal structure, infrared spectrum, and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt. This study is relevant in understanding the physical and chemical properties of the compound (Kula et al., 2007).
Metabolite Characterization in Health Conditions : Obrenovich et al. (2018) characterized small phenolic molecules like 3,3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid in human cerebrospinal fluid, serum, and urine. These metabolites are elevated in conditions like schizophrenia and autism, highlighting their significance in health studies (Obrenovich et al., 2018).
Interaction with Metal Ions : Thoma et al. (2008) investigated the complexation of 3,4-dihydroxy-phenyl-propenoic acid by chromium(III), providing insights into the availability of metal ions to plants (Thoma et al., 2008).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 3-(3-Hydroxyphenyl)-2-propenoic acid is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition should be taken .
Future Directions
3-(3-Hydroxyphenyl)-2-propenoic acid is a highly abundant but little-studied metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits . The presence of abnormal concentrations of this compound in body fluids has been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . Therefore, future research could focus on further understanding the role of this compound in these conditions .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDGJDHHZEWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891551 | |
Record name | 3-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-30-7 | |
Record name | m-Coumaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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